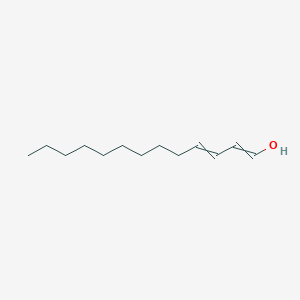

Trideca-1,3-dien-1-OL

説明

Trideca-1,3-dien-1-OL is a hypothetical or minimally studied 13-carbon unsaturated alcohol featuring conjugated double bonds at positions 1 and 3, with a hydroxyl group at the terminal carbon. Below, we compare these compounds based on molecular structure, physicochemical characteristics, and applications.

特性

CAS番号 |

61215-69-8 |

|---|---|

分子式 |

C13H24O |

分子量 |

196.33 g/mol |

IUPAC名 |

trideca-1,3-dien-1-ol |

InChI |

InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h10-14H,2-9H2,1H3 |

InChIキー |

MVWVOTHFAJNPBZ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCC=CC=CO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Trideca-1,3-dien-1-OL can be achieved through several methods. One common approach involves the cross-cyclomagnesiation of dienes. For instance, the cross-cyclomagnesiation of (6Z)-heptadeca-1,2,6-triene and trideca-11,12-dien-1-ol tetrahydropyran acetal with ethylmagnesium bromide in the presence of magnesium metal and a titanium catalyst (Cp2TiCl2) has been reported . This method provides a stereoselective synthesis of the compound.

Industrial Production Methods

Industrial production of Trideca-1,3-dien-1-OL typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

化学反応の分析

Types of Reactions

Trideca-1,3-dien-1-OL undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The double bonds can be reduced to single bonds, converting the diene into an alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of tridecane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

Trideca-1,3-dien-1-OL has several applications in scientific research:

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.

Industry: Utilized in the production of polymers and other industrial chemicals.

作用機序

The mechanism of action of Trideca-1,3-dien-1-OL involves its interaction with various molecular targets and pathways. The conjugated double bonds and hydroxyl group allow it to participate in a range of chemical reactions, influencing biological processes. For example, its ability to undergo oxidation and reduction reactions can affect cellular redox states and signaling pathways .

類似化合物との比較

Structural and Functional Group Differences

| Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| Trideca-1,3-dien-1-OL | C₁₃H₂₄O | 196.3 g/mol* | Diene (1,3), primary alcohol | 13-carbon chain, conjugated double bonds |

| Buta-2,3-dien-1-ol | C₄H₆O | 70.09 g/mol | Diene (2,3), primary alcohol | Short-chain allene, used in cyclization |

| 3,7-Dimethyl-2,6-octadien-1-ol | C₁₀H₁₈O | 154.25 g/mol | Diene (2,6), branched methyl groups | Terpene derivative, common in fragrances |

| 12-Tridecyn-1-ol | C₁₃H₂₄O | 196.3 g/mol | Terminal alkyne, primary alcohol | 13-carbon chain, triple bond at position 12 |

| Octa-1,3-diene | C₈H₁₄ | 110.2 g/mol | Diene (1,3) | Hydrocarbon without functional groups |

*Molecular weight inferred from 12-Tridecyn-1-ol (C₁₃H₂₄O) due to structural similarity .

Trideca-1,3-dien-1-OL (Hypothetical)

- Predicted to undergo cyclization reactions similar to buta-2,3-dien-1-ol, which participates in Pd-catalyzed three-component tandem cyclization with aryl iodides and imines to form oxazolidines .

- The extended conjugated system may enhance stability in polymerization or Diels-Alder reactions compared to shorter-chain analogs.

Buta-2,3-dien-1-ol

- Short chain limits hydrophobicity, favoring solubility in polar solvents.

3,7-Dimethyl-2,6-octadien-1-ol

- Widely used in cosmetics and fragrances but requires strict safety protocols (e.g., avoiding skin/eye contact) due to irritant properties .

- Branched structure reduces melting point and volatility compared to linear analogs.

12-Tridecyn-1-ol

- Lacks conjugated double bonds but features a terminal alkyne, enabling click chemistry or Sonogashira coupling .

- Safety data indicate low acute hazards, though precautions for skin/eye contact are advised .

Octa-1,3-diene

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。